molecular formula C12H17Cl2NO2 B2844815 Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride CAS No. 1391080-08-2

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride

Cat. No.: B2844815
CAS No.: 1391080-08-2
M. Wt: 278.17
InChI Key: VGNDLBCUJMJINE-UHFFFAOYSA-N
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Description

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is a hydrochloride salt of a substituted butanoate ester. Its structure comprises a butanoate backbone with a methyl ester group at position 1, a 3-chlorobenzylamine substituent at position 4, and a hydrochloride counterion.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNDLBCUJMJINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride typically involves the reaction of 3-chlorobenzylamine with butyric acid methyl ester under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.

  • Base-catalyzed (saponification) : Reacts with aqueous NaOH/EtOH to form 4-((3-chlorobenzyl)amino)butanoic acid .

  • Acid-catalyzed : Hydrolysis in HCl/MeOH produces the same product but with slower kinetics .

Amine Reactivity

The secondary amine participates in multiple transformations:

  • Acylation : Reacts with acetyl chloride or acetic anhydride to form N-acetyl derivatives (e.g., 51a , 51b in ).

  • Reductive Alkylation : Catalytic hydrogenation with aldehydes/ketones yields tertiary amines .

  • Coupling Reactions :

    • Azide coupling : Forms peptide bonds with carboxylic acids via DCC/HOSu activation .

    • Schiff base formation : Condenses with carbonyl compounds (e.g., ketones) under dehydrating conditions .

Biologically Active Derivatives

DerivativeSynthetic RouteBiological ActivitySource
N-Acetyl Acylation with acetic anhydrideGABA uptake inhibition (mGAT2)
Hydrazide Hydrazinolysis of esterAntiproliferative activity
Phenylpropanamide Trichloroacetimidate C–C couplingHDAC inhibition

Catalytic Modifications

  • Metal-catalyzed cross-coupling : Pd-mediated Suzuki reactions introduce aryl groups at the amine site .

  • Photoredox catalysis : Utilized for late-stage functionalization of the benzyl group .

Stability and Reaction Conditions

  • pH sensitivity : The hydrochloride salt stabilizes the amine in acidic conditions but decomposes in strong bases .

  • Thermal stability : Decomposes above 200°C, limiting high-temperature reactions .

Key Research Findings

  • Structure-activity relationship : Bulky substituents on the amine reduce biological activity, while electron-withdrawing groups enhance receptor binding .

  • Synthetic efficiency : Azide coupling outperforms DCC-mediated methods in yield (85% vs. 72%) and purity .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar compounds exhibit potent histone deacetylase inhibitor (HDACI) activity, which is crucial in cancer treatment. For instance, a study synthesized a series of compounds based on structural modifications of related esters, demonstrating significant antiproliferative effects against HeLa cells with IC50 values ranging from 0.69 to 11 μM, outperforming doxorubicin in some instances .

1.2 Neuropharmacological Effects

The compound has potential applications in neuropharmacology, particularly as a histamine H3 receptor antagonist. Such antagonists are being explored for their therapeutic effects in conditions like dementia and neuropathic pain. For example, structurally novel histamine H3 receptor antagonists have shown promise in improving memory impairment and reducing allodynia in animal models . this compound may contribute to this area through further research on its receptor interactions.

Synthetic Chemistry Applications

2.1 Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacophores. Techniques such as coupling reactions with amines or amino acids can yield derivatives with enhanced biological activity .

2.2 Methodological Innovations

Recent advancements in continuous-flow synthesis protocols have facilitated the efficient production of similar compounds, enhancing yield and reducing reaction times compared to traditional batch methods . This methodology could be adapted for the synthesis of this compound and its derivatives.

Case Studies and Research Findings

Study Focus Findings
Anticancer ActivityCompounds derived from methyl esters showed IC50 values against HeLa cells ranging from 0.69 to 11 μM, indicating strong antiproliferative effects.
NeuropharmacologyHistamine H3 receptor antagonists demonstrated improvements in memory impairment and reduced allodynia in rat models, suggesting potential for similar compounds like this compound.
Synthetic MethodsContinuous-flow synthesis methods improved yields and efficiency for synthesizing related compounds, showcasing the potential for optimizing production processes for this compound.

Mechanism of Action

The mechanism of action of Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 4-((3-chlorobenzyl)amino)butanoate HCl 3-Chlorobenzylamine Not explicitly provided* ~260 (estimated) High lipophilicity, aromatic interaction potential
4-(3-Aminophenyl)butanoic acid HCl 3-Aminophenyl C₁₀H₁₄ClNO₂ ~239.68 Polar, amine-mediated solubility
Methyl 4-(methylamino)butanoate HCl Methylamino C₆H₁₄ClNO₂ 167.63 Low steric hindrance, metabolic stability
Methyl (3R)-3-amino-4-(benzyloxy)butanoate HCl Benzyloxy C₁₂H₁₈ClNO₃ 259.73 Enhanced solubility via ether linkage
Dyclonine HCl Piperidine-propiophenone C₁₈H₂₇NO₂·HCl 325.88 Sodium channel blockade, local anesthetic

*Molecular formula for the target compound can be inferred as C₁₂H₁₅Cl₂NO₂ based on naming conventions.

Research Findings and Implications

  • Lipophilicity: The 3-chlorobenzyl group in the target compound likely enhances lipophilicity compared to methylamino or aminophenyl analogues, favoring blood-brain barrier penetration or intracellular targeting .
  • Solubility : Hydrochloride salt formation improves aqueous solubility, a common strategy for bioavailability optimization in drug development .
  • Synthetic Utility: Compounds like Methyl 4-(methylamino)butanoate HCl () may act as intermediates in synthesizing more complex derivatives, including the target compound.

Biological Activity

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes various research findings on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

This compound is derived from the modification of amino acid structures and is characterized by the presence of a chlorobenzyl moiety. The synthesis typically involves coupling reactions that introduce the chlorobenzyl group onto the butanoate backbone, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may act as a histone deacetylase inhibitor (HDACI), similar to other compounds with structural analogs. HDACIs play significant roles in altering gene expression and have been investigated for their potential in cancer treatment and neurodegenerative diseases .

Antiproliferative Effects

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated that this compound can inhibit the growth of human colorectal cancer cells (HCT-116), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Apoptotic Induction

The compound has also been shown to induce apoptosis in cancer cells. Mechanistic studies suggest that it activates caspase pathways, leading to programmed cell death. This apoptotic effect is crucial for its potential as an anticancer agent, as it targets the malignant cells while sparing normal tissues .

In Vitro Studies

  • Cell Line Testing : In a series of experiments, this compound was tested against several cancer cell lines including HeLa and A549. The results indicated a dose-dependent inhibition of cell proliferation, with notable IC50 values ranging from 0.69 μM to 11 μM across different cell types .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively to the active sites of HDAC enzymes, suggesting a competitive inhibition mechanism. This binding is hypothesized to alter histone acetylation status, thereby influencing gene expression related to cell cycle regulation and apoptosis .

In Vivo Studies

In vivo studies involving animal models have further corroborated the in vitro findings. When administered to mice bearing tumor xenografts, this compound demonstrated significant tumor growth inhibition compared to control groups receiving no treatment or standard chemotherapy .

Safety and Toxicology

The safety profile of this compound has been evaluated through acute toxicity studies. The compound exhibited an LD50 greater than 1000 mg/kg in rodent models, indicating a relatively safe profile at therapeutic doses . However, long-term toxicity and side effects remain areas for further investigation.

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